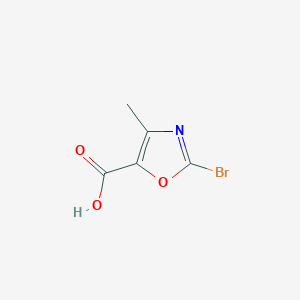

2-Bromo-4-methyloxazole-5-carboxylic acid

描述

Significance of Oxazole (B20620) Heterocycles in Organic Synthesis and Chemical Research

Oxazole derivatives are of paramount importance in the landscape of organic and medicinal chemistry. journalajst.com This five-membered heterocyclic ring is a structural motif found in numerous natural products and pharmacologically active molecules. semanticscholar.org The ability of the oxazole ring's nitrogen and oxygen atoms to engage in non-covalent interactions allows these compounds to bind effectively with various enzymes and biological receptors, leading to a wide spectrum of biological activities. researchgate.net

In the pharmaceutical realm, oxazole-based compounds have been developed as antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic agents. researchgate.net Beyond medicine, they are utilized in agricultural science and in materials science, for example, in the development of organic light-emitting diodes (OLEDs). The versatility of the oxazole scaffold makes it a privileged structure for researchers aiming to design novel molecules with specific biological or material properties. semanticscholar.org

Contextualizing Halogenated Oxazole Carboxylic Acids within Heterocyclic Frameworks

The specific structure of 2-Bromo-4-methyloxazole-5-carboxylic acid, featuring both a halogen and a carboxylic acid group, renders it a highly functionalized and potentially valuable building block in organic synthesis.

Halogenated Heterocycles: The presence of a bromine atom on the oxazole ring is particularly significant. Halogenation is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds. researchgate.net In synthetic chemistry, the carbon-bromine bond serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of complex carbon skeletons. This makes halogenated oxazoles key intermediates for constructing more elaborate molecules. mdpi.com The nitrogen atom in the oxazole ring can also serve as a halogen bond acceptor, a specific type of non-covalent interaction that is useful in crystal engineering and the design of supramolecular structures. rsc.org

Heterocyclic Carboxylic Acids: The carboxylic acid group is one of the most versatile functional groups in organic chemistry. It can be readily converted into a wide range of other functionalities, such as esters, amides, and acid chlorides. acs.org In the context of drug discovery, carboxylic acids can improve the pharmacokinetic properties of a molecule or act as a key binding group to a biological target. The direct synthesis of oxazoles from carboxylic acids is an area of active research, highlighting the foundational role of this functional group. acs.org

Combining these features, a halogenated oxazole carboxylic acid like this compound is a bifunctional reagent. It possesses two distinct reactive sites: the bromine atom, suitable for carbon-carbon bond formation, and the carboxylic acid, ideal for derivatization, such as in peptide coupling reactions. This dual functionality allows for sequential and site-selective modifications, making it a powerful tool for building molecular diversity.

Research Gaps and Future Directions in the Study of this compound

Despite the clear potential of functionalized oxazoles, a detailed survey of the chemical literature reveals a significant research gap concerning this compound itself. While its constituent parts—the oxazole core, the bromo substituent, and the carboxylic acid group—are well-studied in other contexts, specific data on the synthesis, reactivity, and applications of this particular molecule are scarce in peer-reviewed publications. Most available information is confined to chemical supplier catalogs, which lack detailed experimental and characterization data.

This scarcity of information defines the future directions for research:

Development of Synthetic Routes: A primary research goal would be to establish and optimize a robust and scalable synthesis for this compound. Investigating various established oxazole synthesis methods and adapting them for this specific substitution pattern would be a valuable contribution. beilstein-journals.org

Exploration of Reactivity: Systematic studies are needed to explore the molecule's reactivity. This includes investigating its participation in various cross-coupling reactions at the bromo position and derivatizing the carboxylic acid group to form libraries of new amides and esters. Understanding the chemoselectivity of these reactions will be crucial for its use as a synthetic intermediate.

Biological Screening: Given the broad biological activities of oxazole derivatives, this compound and its derivatives should be subjected to a range of biological assays. researchgate.net Screening for antibacterial, antifungal, and anticancer activity could uncover potential therapeutic applications.

Material Science Applications: The rigid, aromatic structure of the oxazole ring suggests potential applications in materials science. Future work could explore its use in the synthesis of novel polymers or functional organic materials.

In essence, this compound represents an under-explored area within the well-established field of oxazole chemistry. Its study offers a clear opportunity for new discoveries in synthesis, medicinal chemistry, and materials science. mdpi.com

Chemical Data

Detailed experimental data for this compound is not widely available in public scientific databases. The following table presents computed chemical properties for the closely related analogue, 2-Bromooxazole-5-carboxylic acid , which lacks the 4-methyl substituent.

| Property | Value |

| Molecular Formula | C4H2BrNO3 |

| Molecular Weight | 191.97 g/mol |

| IUPAC Name | 2-bromo-1,3-oxazole-5-carboxylic acid |

| CAS Number | 1373253-25-8 |

| Canonical SMILES | C1=C(OC(=N1)Br)C(=O)O |

| InChI Key | KJBUGQHOPFBVOK-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Polar Surface Area | 66.9 Ų |

| XLogP3 | 1.2 |

| Data sourced from PubChem CID 56965775 for 2-Bromooxazole-5-carboxylic acid. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVNMFHDKLSEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742308 | |

| Record name | 2-Bromo-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140626-96-5 | |

| Record name | 2-Bromo-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Methyloxazole 5 Carboxylic Acid and Its Precursors

Established Strategies for Oxazole (B20620) Ring Formation

The construction of the oxazole ring is a well-explored area of organic synthesis, with several classical and modern methods available to chemists. These strategies offer diverse entry points to variously substituted oxazoles based on the availability of starting materials and desired substitution patterns.

Classical Cyclodehydration Methods (e.g., Robinson-Gabriel Synthesis)

One of the most established methods for oxazole synthesis is the Robinson-Gabriel synthesis, first described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910). wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to yield the corresponding oxazole. wikipedia.orgwikiwand.com The reaction is catalyzed by a cyclodehydrating agent, with sulfuric acid being common; however, reagents like polyphosphoric acid, phosphorus pentachloride, and phosphorus oxychloride have also been employed. synarchive.compharmaguideline.comijpsonline.com

The mechanism is understood to begin with the protonation of the ketone's carbonyl group, which enhances its electrophilicity. acs.org The adjacent amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered dihydrooxazolol intermediate. acs.org Subsequent dehydration of this intermediate under the acidic conditions furnishes the aromatic oxazole ring. acs.org This method is particularly versatile for preparing 2,5-di- and 2,4,5-trisubstituted oxazoles. acs.org

Fischer-Oxazole Synthesis Variants and their Mechanistic Aspects

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde. ijpsonline.comwikipedia.org The reaction is typically conducted in the presence of anhydrous hydrochloric acid dissolved in dry ether. wikipedia.orgsemanticscholar.org Both the cyanohydrin and aldehyde reactants are often aromatic. wikipedia.org

The reaction mechanism commences with the addition of gaseous HCl to the cyanohydrin, which forms a reactive iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde; the nitrogen atom attacks the electrophilic aldehyde carbonyl carbon. This is followed by an SN2-type cyclization and the elimination of a water molecule to generate a chloro-oxazoline intermediate, which then tautomerizes to the final oxazole product. wikipedia.org The Fischer synthesis is a form of dehydration reaction that can proceed under mild conditions. wikipedia.org

Van Leusen Oxazole Synthesis: Mechanism and Modern Adaptations utilizing TosMIC

A more modern and highly versatile method is the Van Leusen oxazole synthesis, developed in 1972. nih.govijpsonline.com This reaction constructs the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. ijpsonline.comvarsal.com The utility of TosMIC lies in its unique structure, which contains a reactive isocyanide carbon, an acidic methylene (B1212753) group, and a tosyl group that functions as an excellent leaving group. ijpsonline.comorganic-chemistry.org

The mechanism is described as a base-mediated [3+2] cycloaddition. varsal.com The base deprotonates the active methylene group of TosMIC, and the resulting anion attacks the aldehyde carbonyl. The intermediate undergoes cyclization to form an oxazoline (B21484). nih.govmdpi.com The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which drives the aromatization to the 5-substituted oxazole product. nih.govijpsonline.com This methodology has been adapted to produce a wide range of oxazole derivatives, including 4,5-disubstituted oxazoles. nih.gov

Reactions involving α-Haloketones (e.g., Bredereck Reaction, Formamide-Based Syntheses)

The reaction of α-haloketones with primary amides provides another classical route to oxazoles, often referred to as the Bredereck reaction. ijpsonline.comijpsonline.com This approach is considered an efficient and economical process for oxazole synthesis. ijpsonline.com When formamide (B127407) is used as the amide component, it provides a straightforward method for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.comslideshare.net The reaction is a reliable method for constructing the oxazole core from readily available starting materials. slideshare.net

Cycloisomerization Reactions for Polysubstituted Oxazoles

In recent years, metal- or acid-catalyzed cycloisomerization reactions have emerged as powerful tools for synthesizing polysubstituted oxazoles. tandfonline.com A common strategy involves the cycloisomerization of propargylic amides. ijpsonline.com These reactions can be promoted by various catalysts, including Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids such as zinc(II) triflate (Zn(OTf)₂). organic-chemistry.orgacs.org

The general mechanism involves the activation of the alkyne by the catalyst, making it susceptible to intramolecular nucleophilic attack by the amide oxygen atom. acs.org This cyclization event forms the five-membered ring, which then proceeds to the aromatic oxazole product. This method is highly versatile, tolerates a range of functional groups, and provides rapid access to complex oxazoles under relatively mild conditions. ijpsonline.comorganic-chemistry.org

| Synthesis Method | Key Starting Materials | Typical Products | Key Features |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino-ketones | 2,5-Di- or 2,4,5-Trisubstituted Oxazoles | Classical cyclodehydration method using strong acids. wikipedia.orgpharmaguideline.com |

| Fischer-Oxazole Synthesis | Cyanohydrins, Aldehydes | 2,5-Disubstituted Oxazoles | Requires anhydrous acidic conditions; typically for aromatic substrates. wikipedia.org |

| Van Leusen Oxazole Synthesis | Aldehydes, TosMIC | 5-Substituted Oxazoles | Versatile base-mediated [3+2] cycloaddition. nih.govijpsonline.com |

| Bredereck Reaction | α-Haloketones, Amides (e.g., Formamide) | 2,4-Disubstituted Oxazoles | Efficient and economical route from common precursors. ijpsonline.comijpsonline.com |

| Cycloisomerization | Propargylic Amides | Polysubstituted Oxazoles | Modern, catalyst-driven method under mild conditions. ijpsonline.comorganic-chemistry.org |

Targeted Synthesis of 2-Bromo-4-methyloxazole-5-carboxylic acid Scaffolds

While the general methods described provide access to the core oxazole structure, the targeted synthesis of this compound is not extensively documented in a single procedure. A plausible and efficient synthetic strategy would involve a multi-step sequence, beginning with the construction of a suitably substituted oxazole ester, followed by functionalization and final hydrolysis. Such a pathway leverages established and reliable chemical transformations.

A proposed synthetic route is outlined below:

Formation of Ethyl 4-methyloxazole-5-carboxylate: The initial step is the synthesis of the core heterocyclic structure, ethyl 4-methyloxazole-5-carboxylate. This key intermediate can be prepared through established methods, such as the cyclocondensation of ethyl 2-amino-3-oxobutanoate with a suitable formylating agent.

Regioselective Bromination at the C2 Position: The C2 position of the oxazole ring is the most electron-deficient and its proton is the most acidic, facilitating deprotonation. pharmaguideline.com The ethyl 4-methyloxazole-5-carboxylate intermediate can undergo regioselective lithiation at the C2 position using a strong base like n-butyllithium at low temperatures. The resulting 2-lithiooxazole species is a potent nucleophile that can be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, to install the bromo substituent precisely at the desired position. This type of post-synthesis C-H functionalization is a common strategy, and the bromination of pre-formed oxazole rings using NBS has been successfully reported. mdpi.com

Ester Hydrolysis: The final step is the conversion of the ethyl ester to the target carboxylic acid. This transformation can be readily achieved through standard saponification conditions, typically involving treatment with an aqueous base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to protonate the carboxylate and yield the final product, this compound.

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Oxazole Ring Formation | Ethyl 2-amino-3-oxobutanoate + Formylating Agent | Ethyl 4-methyloxazole-5-carboxylate |

| 2 | C2-Bromination | 1. n-Butyllithium (n-BuLi) 2. N-Bromosuccinimide (NBS) | Ethyl 2-bromo-4-methyloxazole-5-carboxylate |

| 3 | Ester Hydrolysis | 1. NaOH (aq) or LiOH (aq) 2. HCl (aq) | This compound |

This proposed pathway represents a logical and experimentally feasible approach for the synthesis of this compound, relying on a combination of classical ring-forming reactions and modern functionalization techniques.

Regioselective Bromination Strategies on Oxazole Cores

The introduction of a bromine atom onto an oxazole ring requires careful control to ensure it attaches at the desired position (regioselectivity). The electronic nature of the oxazole ring and the substituents already present dictate the outcome of the halogenation reaction. For the target molecule, bromination is required at the C2 position.

Direct halogenation is a common method. For instance, the direct bromination or iodination of 2-(p-acetamidophenyl)-4-methyloxazole has been shown to successfully introduce a halogen at the 5-position. researchgate.net In another study, the bromination of a dimethoxy aryloxazole with N-Bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) resulted in a mixture of products, including 2-bromo, 2,4-dibromo, and 4-bromo derivatives, highlighting the challenge of achieving high regioselectivity. mdpi.com Achieving bromination specifically at the C2 position often involves lithiation at that position followed by quenching with an electrophilic bromine source, a strategy that provides greater control over the site of functionalization. nih.gov

Table 1: Examples of Oxazole Bromination

| Substrate | Reagent | Position(s) Brominated | Reference |

|---|---|---|---|

| 2-(p-acetamidophenyl)-4-methyloxazole | Bromine | C5 | researchgate.net |

Introduction of the Carboxylic Acid Moiety via Ester Hydrolysis or Direct Carboxylation

A common and reliable method for obtaining the carboxylic acid functional group on the oxazole ring is through the hydrolysis of a corresponding ester precursor, such as ethyl 2-bromo-4-methyloxazole-5-carboxylate.

Ester Hydrolysis: This transformation can be achieved under either acidic or basic conditions. thieme-connect.delibretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is typically heated with an excess of a dilute mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in water. libretexts.org The use of excess water helps to drive the equilibrium towards the formation of the carboxylic acid and alcohol. thieme-connect.delibretexts.org A specific example in a related heterocyclic system involves the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate using 60% aqueous H₂SO₄, which was found to be efficient and reduced reaction time compared to other acid mixtures. google.com

Base-Catalyzed Hydrolysis (Saponification) : This method involves heating the ester with a strong base, typically sodium hydroxide (NaOH). The reaction is irreversible because the carboxylic acid is formed as its carboxylate salt. libretexts.orgmnstate.edu An acidification step is then required to protonate the salt and yield the final carboxylic acid. mnstate.edu Saponification is often preferred as it proceeds to completion. thieme-connect.de

Direct Carboxylation: Directly introducing a carboxylic acid group onto the oxazole ring is a more complex process. While less common than ester hydrolysis, modern synthetic methods are emerging. For example, electrochemical strategies have been developed for the deoxygenative [3+2] cycloaddition of carboxylic acids with other reagents to form the oxazole ring itself, incorporating the acid moiety from the start. rsc.org Palladium-catalyzed reactions have also been developed that utilize carboxylic acids as starting materials in the assembly of oxazole skeletons. acs.org

Multi-component Reactions for Direct Oxazole Carboxylic Acid Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical route to complex molecules. jsynthchem.comresearchgate.net Several MCRs have been developed for the synthesis of highly substituted oxazoles.

One such approach involves the reaction of carboxylic acids, amino acids, and a dehydrative condensing agent, which can be coupled with a Suzuki-Miyaura reaction in a one-pot process to yield 2,4,5-trisubstituted oxazoles. ijpsonline.comtandfonline.com Another sustainable MCR uses a copper nanomagnetic catalyst to synthesize oxazoles from benzoin, various carboxylic acids, and ammonium (B1175870) acetate (B1210297) in water. jsynthchem.com A three-component reaction of an aldehyde, an amino alcohol, and a dipeptide isocyanide can produce 5-amino oxazoles, which are precursors that can be converted to the corresponding carboxylic acids via saponification of an ester group. acs.org While these methods are powerful for building the oxazole core, they typically generate a precursor that requires further modification to yield a specific target like this compound.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of oxazoles has benefited significantly from advances in metal catalysis and the application of green chemistry principles.

Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Iron Catalysis)

Metal catalysts are instrumental in forming and functionalizing the oxazole ring with high efficiency and selectivity.

Palladium (Pd) and Copper (Cu) Catalysis : These metals are widely used in cross-coupling reactions to functionalize the oxazole core. For example, palladium/copper catalysts have been employed for the direct arylation of oxazoles. ijpsonline.com The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is also used to attach aryl groups to the oxazole ring. ijpsonline.comijpsonline.com

Copper (Cu) Catalysis : Copper catalysts are also used to construct the oxazole ring itself. One-pot multicomponent reactions catalyzed by Copper(I) can produce oxazoles from aldehydes, alkynes, and acid chlorides. kthmcollege.ac.in A sustainable method utilizes a reusable copper ferrite (B1171679) (CuFe₂O₄) nanocatalyst for oxazole synthesis in water. jsynthchem.com

Iron (Fe) Catalysis : Iron, being an abundant and less toxic metal, is an attractive catalyst. Fe(II)-catalyzed domino isomerization of certain 4-acyl-5-methoxyisoxazoles has been shown to produce methyl oxazole-4-carboxylates, demonstrating a novel route to oxazole carboxylic acid derivatives. researchgate.net

Table 2: Overview of Metal-Catalyzed Oxazole Syntheses

| Metal Catalyst | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) / Copper (Cu) | Direct Arylation | Oxazole, Aryl Halide | Aryl-substituted Oxazole | ijpsonline.com |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Bromo-oxazole, Boronic Acid | Aryl-substituted Oxazole | ijpsonline.com |

| Copper (I) / Zinc (II) | Multicomponent Reaction | Aldehydes, Alkynes, Acid Chlorides | Substituted Oxazoles | kthmcollege.ac.in |

| Iron (II) | Isomerization | 4-Acyl-5-methoxyisoxazoles | Methyl oxazole-4-carboxylates | researchgate.net |

Green Chemistry Principles in Oxazole Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. kthmcollege.ac.inijpsonline.com Key strategies in oxazole synthesis include the use of safer solvents (like water or ionic liquids), reusable catalysts, and energy-efficient techniques such as microwave irradiation. ijpsonline.comijpsonline.com Electrochemical methods represent a frontier in green oxazole synthesis, offering pathways that avoid transition metals and harsh oxidants by using electricity to drive the reactions. rsc.orgrsc.org These approaches are often more atom-economical and produce less waste compared to traditional methods. acs.orgrsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times, increasing yields, and often leading to cleaner reactions with fewer byproducts. ijpsonline.comijpsonline.comnih.gov

This technique has been successfully applied to various oxazole syntheses. A one-pot [3+2] cycloaddition reaction between substituted aryl aldehydes and 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation provides a highly efficient route to 5-substituted oxazoles. nih.govacs.org This method offers excellent yields and uses readily available starting materials. nih.gov Microwave irradiation also effectively promotes the cyclocondensation of oximes and acid chlorides to form oxazoles, accelerating the reaction compared to conventional heating. researchgate.net Furthermore, cross-coupling reactions, such as the Suzuki reaction of a brominated oxazole with a phenylboronic acid, can be performed efficiently under microwave conditions to create more complex oxazole derivatives. ijpsonline.com

Table 3: Examples of Microwave-Assisted Oxazole Synthesis

| Reaction Type | Reactants | Conditions | Benefit | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Aryl Aldehyde, TosMIC | 65 °C, 350 W, 8 min | High yield (96%), rapid | nih.govacs.org |

| Cyclocondensation | Oxime, Acid Chloride | Microwave Irradiation | Accelerated reaction, improved efficiency | researchgate.net |

Ultrasound-Mediated Synthesis

The application of ultrasound irradiation (sonochemistry) to accelerate organic reactions is a well-established green chemistry technique. It offers advantages such as shorter reaction times, milder conditions, and improved yields by generating, expanding, and imploding microscopic bubbles in a liquid, a phenomenon known as acoustic cavitation.

While no studies specifically report the ultrasound-assisted synthesis of this compound, sonication has been successfully employed in the synthesis of other heterocyclic systems. For instance, ultrasound has been used to promote the creation of various isoxazolines, 1,3,4-oxadiazoles, and 1,2,4-triazole (B32235) derivatives. nih.govnih.govnih.gov These methods often lead to excellent yields in significantly reduced reaction times compared to conventional heating. nih.gov Given its utility in a wide range of condensation and cyclization reactions, ultrasound irradiation represents a plausible but as-yet undocumented method for expediting the synthesis of the oxazole core of the target compound or its precursors.

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DES) are classes of solvents with unique properties, such as low volatility, high thermal stability, and tunable solvency, making them attractive alternatives to traditional volatile organic compounds. They can act as both the solvent and a catalyst in chemical reactions.

The synthesis of this compound in ILs or DES has not been specifically described. However, the literature contains numerous examples of oxazole synthesis using these green solvents. A notable example is the van Leusen oxazole synthesis, a versatile method for creating substituted oxazoles. Researchers have adapted this reaction to a one-pot protocol using ionic liquids like [bmim]Br, which can be reused multiple times without a significant loss in product yield. ijpsonline.comnih.gov This approach has been successful for producing 4,5-disubstituted oxazoles. organic-chemistry.org Additionally, deep eutectic solvents have been used as effective catalysts for the one-pot, three-component synthesis of 2-aminooxazole derivatives with excellent yields under mild conditions. ijpsonline.com These precedents suggest that ILs and DES could be effective media for the synthesis of the this compound scaffold.

Continuous Flow Synthesis Techniques

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, higher yields, and easier scalability compared to traditional batch processing.

There are no published reports on the continuous flow synthesis of this compound. However, the feasibility of this approach for similar structures has been demonstrated. Automated multipurpose flow reactors have been successfully used for the rapid synthesis of various 4,5-disubstituted oxazoles. acs.orgdurham.ac.uknih.gov In these systems, reactants are mixed and then passed through columns containing solid-supported reagents or catalysts to facilitate cyclization and purification, yielding products with high purity. durham.ac.uk Another flow-based strategy involves the rapid synthesis of oxazoline intermediates, which are then oxidized to the corresponding oxazoles by passing them through a heated packed-bed reactor containing manganese dioxide. rsc.org These established protocols for analogous oxazole systems provide a strong foundation for the potential development of a continuous flow synthesis of the target molecule.

Reactivity and Mechanistic Investigations of 2 Bromo 4 Methyloxazole 5 Carboxylic Acid

Electrophilic and Nucleophilic Behavior of the Oxazole (B20620) Ring System

The oxazole ring is inherently electron-deficient due to the presence of two heteroatoms, oxygen and nitrogen. This electronic characteristic significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution at C-5 and other Reactive Positions

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally challenging due to the ring's electron-deficient nature, which deactivates it towards attack by electrophiles. firsthope.co.inpharmaguideline.com The order of reactivity for electrophilic attack on an unsubstituted oxazole is typically C-5 > C-4 > C-2. pharmaguideline.comtandfonline.com However, for 2-Bromo-4-methyloxazole-5-carboxylic acid, the situation is further complicated.

The C-5 position is already occupied by a carboxylic acid group, which is a strong electron-withdrawing and deactivating group. This, combined with the electron-withdrawing inductive effect of the bromine atom at C-2, renders the oxazole ring highly deactivated. pharmaguideline.com Consequently, electrophilic aromatic substitution is highly disfavored under standard conditions. Any potential electrophilic attack would require harsh conditions and the presence of strong electron-donating groups on the ring, which are absent in this molecule. tandfonline.comwikipedia.org

Nucleophilic Substitution at C-2 and Associated Ring-Opening Pathways (e.g., Isonitrile Formation)

In contrast to its inertness towards electrophiles, the electron-deficient character of the oxazole ring makes it susceptible to nucleophilic attack. The C-2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.comwikipedia.org In this compound, the bromine atom at C-2 serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. pharmaguideline.comtandfonline.com

The reaction is further promoted by the electron-withdrawing carboxylic acid group at C-5, which helps to stabilize the negative charge in the Meisenheimer-like intermediate formed during the attack of the nucleophile. firsthope.co.in A variety of nucleophiles can displace the bromide, allowing for the introduction of diverse functional groups at the C-2 position.

However, nucleophilic attack on the oxazole ring, particularly at C-2, can also lead to ring-opening. pharmaguideline.com Under certain conditions, especially with strong bases or nucleophiles, the intermediate formed after the initial attack can undergo cleavage. Deprotonation at C-2 of an unsubstituted oxazole can lead to a 2-lithio-oxazole which is often unstable and can exist in equilibrium with a ring-opened isonitrile. pharmaguideline.comwikipedia.org While the target molecule has a bromine at C-2, strong nucleophilic attack can still induce ring scission, potentially leading to the formation of complex acyclic products derived from an isonitrile intermediate.

Deprotonation at C-2 and its Synthetic Implications in Functionalization

Direct deprotonation at the C-2 position is not possible for this compound as this position is substituted by a bromine atom. However, the synthetic equivalent of a C-2 anion can be generated through a metal-halogen exchange reaction. wikipedia.org This is a common and powerful strategy for the functionalization of aryl and heteroaryl halides.

Treatment of 2-bromooxazoles with strong organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures can result in a rapid bromine-lithium exchange to form a 2-lithiooxazole intermediate. wikipedia.orgrsc.orgias.ac.in This highly reactive organometallic species can then be quenched with a wide range of electrophiles to introduce various substituents at the C-2 position. This two-step sequence provides a versatile pathway for C-2 functionalization, circumventing the challenges of direct nucleophilic substitution or the instability associated with ring-opening. acs.org

Table 1: Synthetic Transformations via C-2 Lithiation

| Electrophile | Resulting C-2 Substituent | Product Type |

|---|---|---|

| CO₂ | -COOH | Carboxylic Acid |

| Aldehydes/Ketones | -CR(OH)R' | Secondary/Tertiary Alcohol |

| DMF | -CHO | Aldehyde |

| Alkyl Halides | -R | Alkylated Oxazole |

| Disulfides | -SR | Thioether |

Transformations Involving the Bromo Substituent

The carbon-bromine (C-Br) bond at the C-2 position is a key functional handle for a wide array of synthetic transformations, most notably metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The 2-bromo substituent on the oxazole ring makes the compound an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-oxazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl or vinyl-aryl bonds.

Stille Coupling: The Stille reaction couples the bromo-oxazole with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org This method is known for its tolerance of a wide range of functional groups.

Heck Reaction: In the Heck reaction, the bromo-oxazole is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. tandfonline.com

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the bromo-oxazole and a terminal alkyne. rsc.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

These reactions proceed through a common catalytic cycle involving oxidative addition of the C-Br bond to a low-valent palladium species, followed by transmetalation with the organometallic coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst.

Table 2: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Oxazole-Aryl/Vinyl |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Oxazole-Aryl/Vinyl/Alkyl |

| Heck | Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Oxazole-Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Oxazole-Alkyne |

Other Metal-Catalyzed Functionalizations of Carbon-Halogen Bonds

Beyond the formation of carbon-carbon bonds, the bromo substituent can be leveraged for the introduction of heteroatoms through other metal-catalyzed reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-oxazole with primary or secondary amines. wikipedia.orglibretexts.org This is a powerful method for synthesizing N-arylated heterocycles.

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds by reacting the bromo-oxazole with alcohols, amines, or thiols, respectively. researchgate.netorganic-chemistry.org Modern variations often use palladium or nickel catalysts under milder conditions.

Cyanation: The bromo group can be replaced with a nitrile group (-CN) using a cyanide source (e.g., Zn(CN)₂) and a palladium or nickel catalyst. organic-chemistry.org This provides access to oxazole-2-carbonitriles, which are versatile synthetic intermediates.

These functionalization reactions significantly expand the synthetic utility of this compound, enabling its elaboration into a vast array of more complex molecular architectures.

Nucleophilic Displacement Reactions of the Bromine Atom (e.g., comparative reactivity of 2-bromo vs. 2-bromomethyl groups)

The bromine atom at the C2 position of the oxazole ring is susceptible to nucleophilic substitution, a reaction characteristic of halo-substituted azoles. The reactivity of halogens on the oxazole ring is generally dictated by the electron-deficient nature of the ring carbon to which they are attached. For nucleophilic substitution, the established order of reactivity for halogens on the oxazole core is C2 > C5 > C4. semanticscholar.org This heightened reactivity at the C2 position is attributed to the stabilizing effect of both the ring oxygen and nitrogen on the anionic intermediate (Meisenheimer complex) formed during a nucleophilic aromatic substitution (SNAr) mechanism.

When comparing the reactivity of a 2-bromo group directly attached to the oxazole ring with a hypothetical 2-bromomethyl group, a significant difference in reaction mechanism and rate is expected.

2-Bromo Group: The substitution of the bromine atom at the C2 position proceeds via a nucleophilic aromatic substitution (SNAr) pathway. This is typically a two-step process involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the bromide ion. These reactions often require activated substrates or strong nucleophiles and may necessitate elevated temperatures.

2-Bromomethyl Group: A 2-bromomethyl group, in contrast, would react via a much more facile SN2 mechanism. The carbon of the bromomethyl group is analogous to a benzylic carbon, and the displacement of the bromide by a nucleophile is rapid. Research on 2-(halomethyl)oxazoles has shown them to be effective and reactive scaffolds for synthetic elaboration at the 2-position, with the 2-bromomethyl analogue being more reactive than its chloro- and fluoromethyl counterparts and useful for C-alkylation with stabilized carbanions like malonates. nih.gov

In a direct comparison, the nucleophilic displacement of bromine from a 2-bromomethyl group is significantly faster and occurs under milder conditions than the displacement of bromine from the 2-bromo position of the oxazole ring, due to the lower activation energy of the SN2 pathway compared to the SNAr pathway.

| Group | Typical Reaction Mechanism | Relative Reactivity | Reaction Conditions |

|---|---|---|---|

| 2-Bromo | Nucleophilic Aromatic Substitution (SNAr) | Lower | Often requires heat and/or strong nucleophiles |

| 2-Bromomethyl | SN2 | Higher | Generally proceeds under mild conditions |

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group at the C5 position is a versatile functional handle, allowing for a range of classical and modern transformations.

Esterification: this compound can be converted to its corresponding esters via standard esterification protocols. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com

Amidation: The synthesis of amides from this compound can be achieved by a variety of methods. A direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. Common strategies include:

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. rsc.org

Use of Coupling Reagents: A wide array of peptide coupling reagents can facilitate amide bond formation under mild conditions. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) activate the carboxylic acid in situ, allowing for efficient reaction with an amine. nih.gov

Activation with Deoxo-Fluor: A one-pot method using Deoxo-Fluor ([bis(2-methoxyethyl)amino]sulfur trifluoride) has been described for the direct conversion of carboxylic acids into amides in the presence of an amine and a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov

While simple thermal decarboxylation of oxazole-5-carboxylic acids is challenging, they are excellent substrates for transition metal-catalyzed decarboxylative cross-coupling reactions. This modern synthetic strategy allows for the formation of a new carbon-carbon bond at the C5 position, using the carboxylic acid as a traceless and readily available alternative to organometallic reagents. acs.org

A highly effective method for the (hetero)arylation of oxazoles at the C5 position involves a bimetallic system of catalytic palladium and a stoichiometric amount of silver(I) carbonate. acs.org This protocol facilitates the coupling of oxazole-5-carboxylic acids with a variety of aryl and heteroaryl halides to produce the corresponding 5-arylated oxazoles in good to excellent yields. acs.org The reaction is believed to proceed through a silver-mediated decarboxylation to form an oxazolyl-silver intermediate, which then undergoes transmetalation to a palladium(II) center, followed by reductive elimination to furnish the product.

| Azole Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2-Phenyloxazole-5-carboxylic acid | 4-Iodopyridine | Pd(TFA)₂, Ag₂CO₃ | 91% | acs.org |

| 2-(p-Tolyl)oxazole-5-carboxylic acid | 4-Iodopyridine | Pd(TFA)₂, Ag₂CO₃ | 99% | acs.org |

| 2-Methyloxazole-5-carboxylic acid | 1-Tosyl-5-iodoindole | Pd(TFA)₂, Ag₂CO₃ | 63% | acs.org |

| 2-Phenylthiazole-5-carboxylic acid | 4-Iodopyridine | Pd(TFA)₂, Ag₂CO₃ | 99% | acs.org |

The carboxylic acid functionality of this compound can be reduced to either a primary alcohol or, with more difficulty, an aldehyde.

Reduction to Alcohol: The direct reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent due to the low electrophilicity of the carboxylate carbon.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of carboxylic acids to alcohols. chemistrysteps.com The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup. However, the high reactivity of LiAlH₄ may lack chemoselectivity and could potentially affect the bromine substituent.

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective reagent for reducing carboxylic acids. organic-chemistry.orgyoutube.com A key advantage of borane is its chemoselectivity; it readily reduces carboxylic acids while often leaving other functional groups like esters and amides untouched. nih.govcommonorganicchemistry.com This makes it a preferred reagent for substrates with multiple functional groups.

Catalytic Hydrosilylation: Modern methods using earth-abundant metal catalysts, such as manganese complexes, can reduce carboxylic acids to alcohols under milder conditions using silanes as the reducing agent. acs.orgnih.gov These methods have been shown to tolerate heterocyclic rings. acs.orgnih.gov

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. chemistrysteps.com This conversion cannot typically be achieved in a single step with standard reducing agents. It generally requires a two-step process:

Activation of the carboxylic acid to a derivative such as an acyl chloride, an ester, or a Weinreb amide.

Controlled reduction of the derivative to the aldehyde stage using a less reactive hydride reagent (e.g., lithium tri-tert-butoxyaluminum hydride for acyl chlorides) that does not reduce the aldehyde further.

Ring Rearrangements and Cycloaddition Reactions

The Cornforth rearrangement is a thermal rearrangement reaction specific to certain substituted oxazoles. The classical rearrangement involves a 4-acyloxazole, where the acyl group at the C4 position and the substituent at the C5 position exchange places. wikipedia.org The mechanism proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then undergoes a 1,5-dipolar cyclization to form the rearranged oxazole isomer. wikipedia.org

For this compound, the Cornforth rearrangement is not applicable . The structural requirement for the rearrangement is a carbonyl group attached to the C4 position (an acyl group) and a substituent at C5. The subject compound has a methyl group at C4 and a carboxylic acid at C5. The necessary 4-acyl substituent is absent, and therefore, the molecule cannot undergo the characteristic ring-opening and re-cyclization pathway of the Cornforth rearrangement under thermal conditions.

Isoxazole to Oxazole Rearrangements via Intermediate Azirines

The transformation of isoxazoles into oxazoles represents a significant rearrangement reaction in heterocyclic chemistry, often proceeding through a transient azirine intermediate. This rearrangement can be initiated through various methods, including thermal and photochemical conditions, as well as catalysis by transition metals. While specific studies on this compound are not extensively detailed in the available literature, the general mechanistic principles governing this transformation provide a framework for understanding its potential reactivity.

The core of this rearrangement involves the cleavage of the weak N-O bond within the isoxazole ring. nih.gov Under photolytic conditions, this cleavage can lead to the formation of a diradical or nitrene intermediate, which then cyclizes to form a highly strained 2H-azirine. researchgate.net This azirine is a key intermediate that can subsequently undergo ring-opening to form a vinyl nitrene or a nitrile ylide, which then cyclizes to the more stable oxazole ring system. rsc.org

Recent research has demonstrated that this rearrangement can be facilitated using transition metal catalysts, such as Fe(II). For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles has been shown to yield isoxazole-4-carboxylic esters and amides. nih.gov Under milder conditions, transient 2-acyl-2-(methoxycarbonyl)-2H-azirines can be prepared, which can then be selectively isomerized to either isoxazoles or oxazoles depending on the reaction conditions. nih.govresearchgate.net Thermolysis of these azirines typically leads to the formation of oxazoles. researchgate.net

The proposed mechanism for a base-catalyzed isoxazole-to-oxazole rearrangement can involve a Boulton–Katritzky type ring transposition followed by a Neber-like rearrangement to furnish the azirine intermediate. rsc.org This azirine can exist in equilibrium with a nitrile ylide, which ultimately collapses in a 6π electrocyclic ring closure to form the final oxazole product. rsc.org

The following table summarizes representative conditions for isoxazole to oxazole rearrangements found in the literature for analogous compounds.

Table 1: Conditions for Isoxazole to Oxazole Rearrangements

| Starting Material | Conditions | Intermediate | Product | Yield (%) |

|---|---|---|---|---|

| 4-Acyl-5-methoxyisoxazoles | Fe(II) catalyst, Dioxane, 105 °C | Azirine | Isoxazole-4-carboxylic esters/amides | Good |

| 4-Formyl-5-methoxyisoxazoles | Fe(II) catalyst, Dioxane, 105 °C | Azirine | Methyl oxazole-4-carboxylates | Good |

| 4-Acyl-5-methoxyisoxazoles | MeCN, 50 °C | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Transiently isolated azirine | - |

| 2-Acyl-2-(methoxycarbonyl)-2H-azirines | o-dichlorobenzene, 170 °C | - | Oxazoles | Quantitative |

| Isoxazole derivatives | Aprotic solvents, various bases (e.g., Cs2CO3) | Azirine/Nitrile Ylide | Oxazole derivatives | 66 |

| Trisubstituted isoxazoles | Continuous flow photochemical reactor | Acyl azirine | Ketenimines (isolable) | up to 57 |

Diels-Alder Reactions with Oxazole as a Diene Component

Oxazoles, including derivatives such as this compound, can participate as the diene component in Diels-Alder reactions, a powerful tool for the synthesis of six-membered rings. masterorganicchemistry.com This [4+2] cycloaddition reaction typically involves the reaction of a conjugated diene with a dienophile. In the case of oxazoles, their aromatic character can reduce their reactivity as a diene. However, the reaction can be facilitated, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions.

The reactivity of the oxazole ring as a diene is enhanced by the presence of electron-donating groups on the oxazole and electron-withdrawing groups on the dienophile. masterorganicchemistry.com Conversely, the inverse-electron-demand scenario is facilitated by making the oxazole more electron-deficient. This can be achieved by the addition of a Brønsted or Lewis acid to the oxazole nitrogen atom, which lowers the LUMO energy of the oxazole diene, making it more reactive towards an electron-rich dienophile. acs.orgnih.govacs.org

The initial cycloadduct formed from the Diels-Alder reaction of an oxazole is often unstable and can undergo further transformations. For instance, reaction with olefinic dienophiles can lead to the formation of a bicyclic adduct that, upon dehydration, yields substituted pyridines. mdpi.org When acetylenic dienophiles are used, the initial adduct can undergo a retro-Diels-Alder reaction, losing a molecule of nitrile to afford a substituted furan. mdpi.org

The intramolecular version of the Diels-Alder reaction involving an oxazole tethered to a dienophile is also a valuable synthetic strategy, allowing for the construction of complex polycyclic systems. researchgate.netmasterorganicchemistry.com The stereochemical outcome of these reactions is governed by the well-established rules of the Diels-Alder reaction, often proceeding with high regio- and stereoselectivity. researchgate.net

The following table provides illustrative examples of Diels-Alder reactions involving oxazole derivatives from the literature.

Table 2: Examples of Diels-Alder Reactions with Oxazoles

| Oxazole Diene | Dienophile | Conditions | Product Type |

|---|---|---|---|

| 2,4,5-Trimethyloxazole | Olefinic dienophiles | Microwave irradiation | Substituted Pyridines |

| 2,4,5-Trimethyloxazole | Acetylenic dienophiles | Microwave irradiation | Substituted Furans |

| 5-Ethoxy-4-methyloxazolium-protonated cation | Anion of β-acetylacrylic acid | Room temperature | Substituted Pyridinium cation |

| Oxazole | Ethylene | Addition of Brønsted or Lewis acids | Pyridine (B92270) precursor |

| 2-Substituted 4-trimethylsiloxyoxazoles | N-phenylmaleimide | In situ generation, catalytic 10-camphorsulfonic acid | Bicyclic 2-pyridones |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Bromo-4-methyloxazole-5-carboxylic acid, a comprehensive analysis using various NMR methods is essential.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting signals corresponding to the methyl and carboxylic acid protons. Based on data from the closely related compound, 4-methyloxazole-5-carboxylic acid, the methyl protons at the C4 position are expected to appear as a singlet. The chemical shift of this methyl group is influenced by the electronic environment of the oxazole (B20620) ring. The carboxylic acid proton is anticipated to resonate at a significantly downfield chemical shift, typically appearing as a broad singlet due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The spectrum will display distinct signals for each of the five carbon atoms in the molecule: the C2, C4, and C5 carbons of the oxazole ring, the methyl carbon, and the carboxylic acid carbon. The carbon atom attached to the bromine (C2) is expected to be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons of the oxazole ring (C4 and C5) will have chemical shifts characteristic of substituted oxazoles, and the carboxylic acid carbonyl carbon will appear at the downfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.5 | ~10-15 |

| -COOH | ~12-14 (broad) | ~160-170 |

| C2 | - | ~135-145 |

| C4 | - | ~145-155 |

Note: These are estimated values based on analogous structures and general substituent effects. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the lack of proton-proton coupling systems, as the methyl group is a singlet and the carboxylic acid proton is typically not coupled.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments are crucial for correlating the proton signals with their directly attached carbon atoms. An HSQC spectrum would show a cross-peak between the methyl proton signal and the methyl carbon signal, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is invaluable for establishing long-range (2-3 bond) correlations. For this compound, HMBC would be expected to show correlations between the methyl protons and the C4 and C5 carbons of the oxazole ring, providing definitive evidence for the position of the methyl group. Correlations between the carboxylic acid proton and the C5 and C4 carbons would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. A NOESY spectrum could potentially show a correlation between the methyl protons and any nearby protons on adjacent molecules in a concentrated solution or in the solid state, providing information about intermolecular interactions.

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. This technique would be particularly useful in differentiating between potential isomers, as the solid-state packing and intermolecular interactions would likely result in distinct spectral fingerprints. Furthermore, ssNMR can be used to study conformational polymorphism if the compound crystallizes in different forms.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₅H₄BrNO₃), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

The fragmentation of the molecular ion under electron impact (EI) or other ionization methods would be expected to proceed through several key pathways:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion.

Decarboxylation: The loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for carboxylic acids.

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond of the carboxylic acid can occur.

Cleavage of the oxazole ring: The heterocyclic ring can undergo characteristic fragmentation, leading to smaller, stable ions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]+• | 220.9 | 222.9 | Molecular ion |

| [M - Br]+ | 142 | 142 | Loss of Bromine |

| [M - CO₂]+• | 176.9 | 178.9 | Loss of Carbon Dioxide |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR)) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption band is anticipated between 1700 and 1725 cm⁻¹ for the carbonyl (C=O) stretching of the carboxylic acid.

C=N and C=C Stretches: The oxazole ring will exhibit characteristic stretching vibrations for the C=N and C=C bonds, typically in the 1500-1650 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the oxazole ring and the carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-Br Stretch: A weak to medium absorption corresponding to the C-Br stretch is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Oxazole Ring | C=N / C=C Stretch | 1500-1650 | Medium |

| C-O | Stretch | 1000-1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules containing chromophores. In the case of this compound, the oxazole ring, in conjunction with its substituents, forms a conjugated system that gives rise to characteristic electronic transitions upon absorption of UV-Vis radiation. The analysis of the UV-Vis spectrum provides valuable insights into the π-electron system, the influence of substituents, and the extent of electronic conjugation within the molecule.

The primary chromophore in the molecule is the oxazole ring, a five-membered heterocycle with conjugated double bonds. The electronic spectrum of this compound is expected to be dominated by π→π* (pi to pi star) and n→π* (non-bonding to pi star) transitions. The π→π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the oxazole ring and the adjacent carboxylic acid group. The n→π* transitions, which are generally of lower intensity, involve the excitation of an electron from a non-bonding orbital, such as those on the oxygen and nitrogen atoms of the oxazole ring or the oxygen atoms of the carboxylic acid, to a π* antibonding orbital.

The substituents on the oxazole ring significantly modulate the energy and intensity of these electronic transitions. The carboxylic acid group at the 5-position is in conjugation with the oxazole ring, which extends the π-electron system. This extension of conjugation is known to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The bromine atom at the 2-position and the methyl group at the 4-position act as auxochromes. The bromine atom, with its lone pairs of electrons, can participate in p-π conjugation with the oxazole ring. This interaction typically results in a bathochromic shift and an increase in the absorption intensity (hyperchromic effect). researchgate.net The methyl group, being an electron-donating group through hyperconjugation, may also contribute to a small bathochromic shift.

The position and intensity of the absorption bands can also be influenced by the solvent used for the analysis. Polar solvents may cause shifts in the absorption maxima (solvatochromism) due to differential stabilization of the ground and excited states through intermolecular interactions like hydrogen bonding. slideshare.net For π→π* transitions, an increase in solvent polarity often leads to a bathochromic shift, while for n→π* transitions, a hypsochromic shift (a shift to shorter wavelengths) is commonly observed. slideshare.netchegg.com

Interactive Data Table: Expected Electronic Transitions for this compound

Disclaimer: The following table is a generalized representation based on the analysis of related chemical structures and is intended to be illustrative. The λmax (wavelength of maximum absorbance) and ε (molar absorptivity) values are estimations and not based on direct experimental measurement of the specific compound.

| Expected Transition | Probable λmax Range (nm) | Estimated Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Chromophore/Molecular Orbitals Involved |

| π → π | 220 - 280 | High (> 10,000) | Conjugated π system of the oxazole ring and carboxylic acid |

| n → π | 280 - 350 | Low (< 1,000) | Non-bonding electrons on O and N atoms of the oxazole and carboxylic acid |

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra of such molecules, providing further insights into the nature of the electronic transitions and corroborating the interpretation of experimental data. schrodinger.comresearchgate.net These computational methods can calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For 2-Bromo-4-methyloxazole-5-carboxylic acid, DFT calculations provide significant insights into its structural and electronic characteristics.

Geometry Optimization and Equilibrium Molecular Structure

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Energies and Energy Band Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO is the HOMO-LUMO energy gap (ΔE), a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the specific energy values for HOMO, LUMO, and the resulting energy gap would be determined through DFT calculations. These values are essential for predicting how the molecule will interact with other chemical species.

Interactive Data Table: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a theoretical framework for predicting the molecule's behavior in chemical reactions.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a molecule. It is calculated as the average of the HOMO and LUMO energies.

Global Chemical Hardness (η): Hardness indicates the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the LUMO and HOMO energies.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Interactive Data Table: Chemical Reactivity Descriptors

| Descriptor | Value |

| Chemical Potential (μ) | Data not available |

| Global Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| Polarizability (α) | Data not available |

Reaction Mechanism Elucidation and Transition State Analysis using DFT

DFT is a valuable tool for studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states. Transition state analysis allows for the determination of activation energies, which are critical for understanding reaction rates. This type of analysis can elucidate, for example, the mechanisms of substitution, addition, or elimination reactions involving the bromine atom or the carboxylic acid group.

Ab Initio Methods for Electronic and Geometric Properties

Ab initio methods are another class of computational chemistry techniques that are based on first principles, without the use of empirical parameters. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly accurate predictions of electronic and geometric properties. For this compound, these methods can be used to corroborate the results obtained from DFT calculations and to provide a more detailed understanding of its electronic structure and geometry.

Quantitative Structure-Reactivity Relationships (QSRR) and Reactivity Predictions

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. The computational descriptors obtained from DFT and ab initio calculations for this compound can be used as inputs for developing QSRR models. These models can then be used to predict the reactivity of this compound and its derivatives in various chemical transformations, thereby guiding synthetic efforts and the design of new molecules with desired properties.

Synthetic Utility and Building Block Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Diversified Chemical Scaffolds

2-Bromo-4-methyloxazole-5-carboxylic acid is a highly functionalized molecule, possessing distinct reactive sites that can be selectively addressed. The bromine atom at the 2-position, the methyl group at the 4-position, and the carboxylic acid at the 5-position each provide a handle for a wide array of chemical transformations. This multi-functionality makes it an ideal intermediate for creating a variety of chemical scaffolds.

The bromine atom is particularly significant, serving as a linchpin for numerous cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. This allows for the attachment of various aryl, heteroaryl, alkyl, or alkynyl groups, dramatically increasing molecular complexity.

The carboxylic acid group offers another avenue for diversification. It can be readily converted into esters, amides, or other carbonyl derivatives. For instance, coupling the carboxylic acid with a diverse range of amines leads to a library of oxazole-5-carboxamides, a common motif in medicinal chemistry. Furthermore, the carboxylic acid can be reduced to a hydroxymethyl group or participate in Curtius or Schmidt rearrangements to install an amino group.

The methyl group, while less reactive, can undergo functionalization, such as radical bromination, to introduce further handles for chemical modification. The strategic manipulation of these three functional groups allows chemists to construct a vast array of molecules from a single, readily accessible starting material. The oxazole (B20620) ring itself is a stable aromatic system, often found in biologically active natural products, and can act as a rigid scaffold to orient functional groups in a defined three-dimensional space. nih.govmdpi.com

Precursor in the Synthesis of Complex Heterocyclic Systems

Beyond simple functional group interconversion, this compound is a valuable precursor for the synthesis of more complex, often fused, heterocyclic systems. The strategic placement of the bromo and carboxylic acid functionalities allows for intramolecular cyclization reactions to build new rings onto the oxazole core.

For example, the carboxylic acid can be converted to a suitable nucleophile, which can then displace the bromine atom in an intramolecular fashion to form a bicyclic system. Alternatively, the bromine atom can be used in a transition-metal-catalyzed reaction to initiate a cyclization cascade. The reactivity of the oxazole ring itself can also be harnessed. Under certain conditions, oxazoles can participate in cycloaddition reactions, which can be followed by ring-opening or rearrangement to generate entirely new heterocyclic cores.

While direct examples starting from this compound are not extensively documented in readily available literature, the principles are well-established with analogous structures like 2-bromo-5-methylthiazole-4-carboxylic acid, which is used as an intermediate in the synthesis of complex pharmaceutical compounds. guidechem.com The synthetic potential is clear: the oxazole can serve as a diene in Diels-Alder reactions, or the bromo and carboxylate groups can be elaborated into chains that subsequently cyclize to form fused systems like oxazolo-pyridines or oxazolo-pyrimidines. This versatility makes it an attractive starting point for diversity-oriented synthesis, aiming to create libraries of novel heterocyclic compounds for biological screening. frontiersin.org

Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries and ligands play a crucial role. These are chiral molecules that temporarily attach to a substrate to direct a chemical reaction to occur stereoselectively. While there is no specific mention in the reviewed literature of this compound itself being used as a chiral auxiliary, the broader class of oxazole-containing molecules, particularly oxazolidinones, are among the most successful and widely used chiral auxiliaries in modern organic synthesis. springerprofessional.dewikipedia.orgresearchgate.netrsc.org

The rigid, planar structure of the oxazole ring makes it an excellent scaffold for designing chiral ligands for transition metal catalysis. By attaching chiral substituents to the oxazole core, it is possible to create a well-defined chiral environment around a metal center. This, in turn, can induce high levels of enantioselectivity in a variety of catalytic reactions, such as hydrogenations, allylic alkylations, and cross-couplings.

Given this precedent, this compound represents a potential starting material for the development of new chiral auxiliaries and ligands. The carboxylic acid could be coupled with a chiral amine to form a chiral amide, or the bromine atom could be displaced by a chiral alcohol or amine. The resulting chiral oxazole could then be evaluated for its ability to control stereochemistry in various chemical transformations. The synthetic accessibility and the potential for modification at multiple positions make this compound an intriguing platform for research in this area.

Applications in the Synthesis of Pyridoxyl Systems and Vitamin B6 Precursors

One of the most powerful and well-known applications of oxazoles in organic synthesis is their use as a diene component in the Diels-Alder reaction to construct pyridine (B92270) rings. researchgate.netresearchgate.net This strategy, often referred to as the Kondrat'eva pyridine synthesis, is a cornerstone of the industrial synthesis of pyridoxine (B80251), commonly known as Vitamin B6. wikipedia.orgnih.gov

The reaction involves the [4+2] cycloaddition of an oxazole with an alkene (dienophile). The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water or alcohol) to aromatize into a substituted pyridine.

This compound is a potential substrate for this type of transformation. In this context, the oxazole would act as the diene. When reacted with a suitable dienophile, such as diethyl maleate, it would form a bicyclic intermediate. nih.gov Subsequent elimination and aromatization would lead to a highly substituted pyridine ring, a core structure of the Vitamin B6 family. The substituents from the oxazole (bromo, methyl, and carboxylate groups) would be incorporated into the final pyridine product, providing advanced intermediates for pyridoxine and its analogs. oup.com

The general reaction scheme is outlined below:

Table 1: Diels-Alder Reaction for Pyridine Synthesis

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Key Transformation | Product Class |

|---|---|---|---|

| Substituted Oxazole | Alkene | [4+2] Cycloaddition | Substituted Pyridine |